4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Description

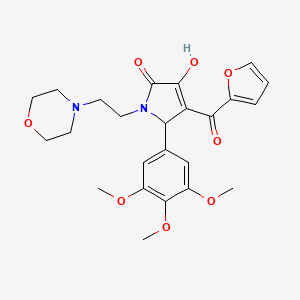

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a fused heterocyclic core with multiple functional groups. The molecule features:

- Pyrrol-2-one scaffold: A five-membered lactam ring with conjugated carbonyl and hydroxyl groups at positions 2 and 3, respectively .

- 3,4,5-Trimethoxyphenyl group: A fully substituted aromatic ring at position 5, known to enhance lipophilicity and modulate receptor binding in medicinal chemistry .

- 2-Morpholinoethyl chain: A morpholine-containing alkyl chain at position 1, which improves solubility and pharmacokinetic properties .

This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors sensitive to polyaromatic and hydrogen-bonding motifs.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O8/c1-30-17-13-15(14-18(31-2)23(17)32-3)20-19(21(27)16-5-4-10-34-16)22(28)24(29)26(20)7-6-25-8-11-33-12-9-25/h4-5,10,13-14,20,28H,6-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBUSSPJKIXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole core, functional groups including furan-2-carbonyl and morpholinoethyl moieties, and multiple methoxy groups that may enhance its pharmacological properties.

- Molecular Formula : C23H26N2O7

- Molecular Weight : 442.468 g/mol

- Structural Characteristics : The compound contains various functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the furan and pyrrole rings suggests potential interactions with various biological pathways, including anti-inflammatory and anticancer mechanisms.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| PYZ3 | 0.011 | Non-selective |

| PYZ4 | 0.200 | Selective |

These findings suggest that modifications to the pyrrole structure can enhance selectivity and potency against COX-II, a key target in managing inflammation .

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, the presence of methoxy groups has been associated with increased cytotoxicity against various cancer types.

Case Studies

- Study on COX-II Inhibition : A recent study demonstrated that derivatives of this compound exhibited varying degrees of COX-II inhibition, with some showing remarkable potency compared to established drugs like Rofecoxib .

- Cytotoxicity Assays : In vitro assays have shown that compounds structurally related to this compound can effectively reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Hydroxy and Carbonyl Groups

The 3-hydroxy and 2-carbonyl groups in the target compound facilitate hydrogen bonding, as observed in crystallographic studies of similar pyrrolones . This contrasts with analogues lacking hydroxyl groups (e.g., thiadiazole derivatives ), which exhibit weaker polar interactions.

Morpholinoethyl vs. Alkyl/Aromatic Chains

The morpholinoethyl group in the target compound enhances aqueous solubility compared to purely alkyl (e.g., 3-methoxypropyl ) or aromatic (e.g., isoxazolyl ) substituents. Morpholine’s tertiary amine may also serve as a proton sponge, improving bioavailability .

Aromatic Substitutents

The 3,4,5-trimethoxyphenyl group in the target compound increases steric bulk and electron density compared to simpler aryl groups (e.g., p-tolyl or pyridinyl ).

Research Findings and Implications

Crystallographic Insights

- The target compound’s morpholinoethyl chain likely adopts a gauche conformation, as seen in morpholine-containing analogues .

- Hydrogen-bonding networks involving the hydroxyl and carbonyl groups may stabilize crystal packing, similar to patterns observed in related pyrrolones .

Hypothetical Bioactivity

- The 3,4,5-trimethoxyphenyl group is associated with tubulin polymerization inhibition in other drug candidates .

- The furan-carbonyl moiety may interact with NAD(P)H-dependent enzymes, as seen in furan-containing inhibitors .

Notes

Structural Diversity : The evidence includes compounds with varied aryl and heteroaryl substituents, demonstrating the pyrrolone scaffold’s versatility .

Synthetic Methods: Many analogues were synthesized via multicomponent reactions or cyclization, as noted in .

Crystallography : SHELX software was frequently used for structural determination, underscoring its reliability for complex heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.